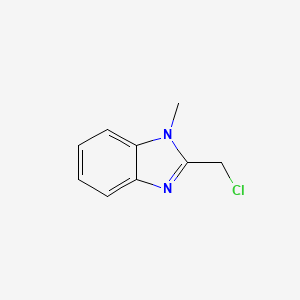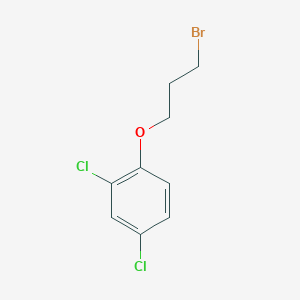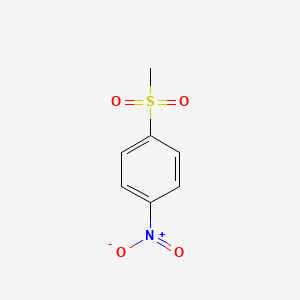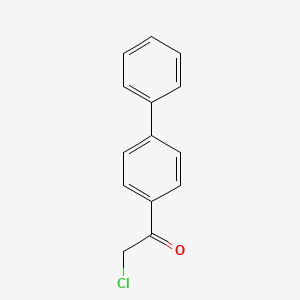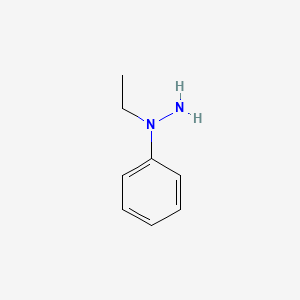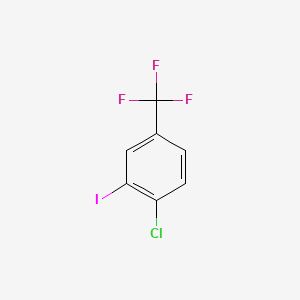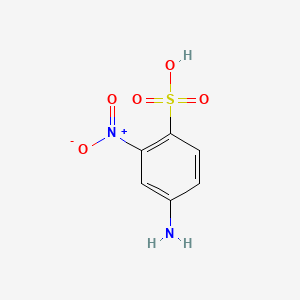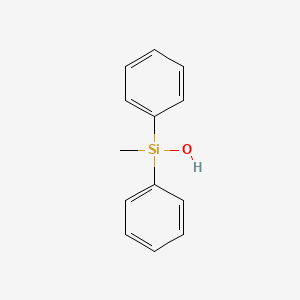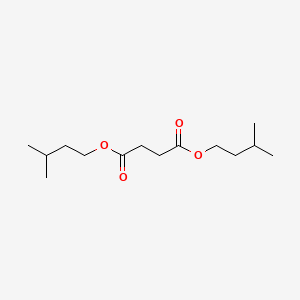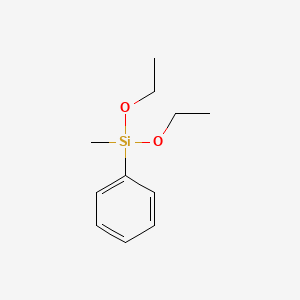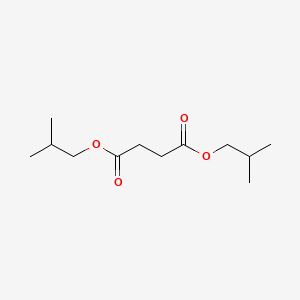
Ferrocenecarboxaldehyde
説明
Ferrocenecarboxaldehyde (FCA) is an organometallic compound that is widely used in scientific research and laboratory experiments. It is a colorless and odorless liquid that is composed of ferrocene, a cyclopentadienyl-based ligand, and aldehyde. FCA is a versatile compound that is used in various applications, such as organic synthesis, catalysis, and biochemistry. It is also used for its unique properties, such as its high reactivity, low toxicity, and its ability to act as a reducing agent.
科学的研究の応用
Determination of Penicillamine
Ferrocenecarboxaldehyde has been used in the determination of penicillamine . It was covalently bonded to SiO2–Al2O3 mixed-oxide in nanoscale size and used as a mediator for the determination of penicillamine . The oxidation peak potential of penicillamine at the modified electrode shifts about 400 mV to less positive value than for the unmodified carbon paste electrode .
Redox Dynamic Polymers and Dendrimers
Ferrocenecarboxaldehyde is used in polymer chemistry as redox dynamic polymers and dendrimers . These polymers and dendrimers have unique properties that make them useful in a variety of applications, including sensors, drug delivery systems, and materials science .
Bioreceptors in Materials Science
In materials science, ferrocenecarboxaldehyde is used as bioreceptors . These bioreceptors can be used to detect specific biological molecules, making them useful in biosensors and other bioanalytical applications .
Pharmacology and Biochemistry
Ferrocenecarboxaldehyde has applications in pharmacology and biochemistry . Its unique properties make it useful in the development of new drugs and in the study of biological systems .
Electrochemistry
In electrochemistry, ferrocenecarboxaldehyde is used due to its unique redox properties . It can be used in the development of new electrochemical sensors and in the study of redox reactions .
Nonlinear Optics
Ferrocenecarboxaldehyde also has applications in nonlinear optics . Its unique electronic and structural properties make it useful in the development of new optical materials and devices .
特性
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5,7H;1-5H;/q;-1;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWFKXVSWQSSAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FeO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrocenecarboxaldehyde (8CI) | |
CAS RN |
12093-10-6 | |
| Record name | Ferrocenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012093106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ferrocenecarboxaldehyde?
A1: Ferrocenecarboxaldehyde has a molecular formula of C11H10FeO and a molecular weight of 214.04 g/mol.
Q2: What spectroscopic data is available for characterizing Ferrocenecarboxaldehyde?
A2: Researchers commonly utilize a range of spectroscopic techniques to characterize Ferrocenecarboxaldehyde. These include:
- Fourier-transform infrared spectroscopy (FTIR): FTIR confirms the presence of characteristic functional groups like the aldehyde C=O stretch and cyclopentadienyl ring vibrations. [, , ]
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]
- UV-Visible Spectroscopy: This technique helps study the electronic transitions within the molecule, revealing information about conjugation and potential charge transfer interactions. [, ]
- Electrochemical methods like cyclic voltammetry (CV): These are essential for investigating the compound's redox behavior, attributed to the presence of the ferrocene moiety. [, , , ]
Q3: What is significant about the structure of Ferrocenecarboxaldehyde as revealed by Fourier transform microwave spectroscopy?
A3: Gas-phase structural analysis using Fourier transform microwave spectroscopy determined key structural parameters of Ferrocenecarboxaldehyde. The study revealed that the cyclopentadienyl rings in Ferrocenecarboxaldehyde adopt an eclipsed conformation in the ground vibrational state. []
Q4: How does Ferrocenecarboxaldehyde behave in condensation reactions?
A4: Ferrocenecarboxaldehyde readily undergoes condensation reactions typical of aldehydes. It has been utilized in Claisen-Schmidt condensations to yield ferrocenyl chalcones, showcasing its versatility as a building block for more complex structures. []
Q5: What is the significance of the aldehyde group in Ferrocenecarboxaldehyde's reactivity?
A5: The aldehyde group plays a crucial role in its reactivity, enabling its use in various synthetic transformations. For instance, it acts as a key precursor in synthesizing ferrocenyl acrylic acid via reaction with propandioic acid in an ionic liquid medium. []
Q6: Can Ferrocenecarboxaldehyde act as a ligand in metal complex formation?
A6: Yes, Ferrocenecarboxaldehyde functions effectively as a ligand in metal complex formation. It has been used to synthesize various metal complexes, including those with cobalt(II), nickel(II), copper(II), and palladium(II) ions, demonstrating its coordination capabilities. [, ]
Q7: How has Ferrocenecarboxaldehyde been used in the synthesis of chiral compounds?
A7: Researchers have successfully employed Ferrocenecarboxaldehyde in the synthesis of chiral ferrocenylimines. These imines, derived from chiral primary amines, serve as valuable ligands in asymmetric catalysis. Notably, they have demonstrated high enantioselectivities (up to 94% ee) when applied in asymmetric allylic alkylation reactions. []
Q8: How is Ferrocenecarboxaldehyde utilized in material science?
A8: Ferrocenecarboxaldehyde plays a crucial role in material science, particularly in the development of functionalized surfaces. It facilitates the covalent attachment of molecules to silicon surfaces. This is exemplified by the formation of self-assembled monolayers on hydrogen-terminated Si(111) surfaces. [, ]
Q9: What are the applications of Ferrocenecarboxaldehyde in biosensor development?
A9: Ferrocenecarboxaldehyde has significant applications in biosensor development. One example is its use in the fabrication of glucose biosensors. By covalently linking Ferrocenecarboxaldehyde to amino-functionalized multi-wall carbon nanotubes, researchers create a platform for enzyme immobilization. This approach has led to the development of sensitive and stable glucose biosensors. []
Q10: How is Ferrocenecarboxaldehyde utilized in the preparation of polymers?
A10: Ferrocenecarboxaldehyde serves as a valuable precursor in polymer synthesis, leading to the creation of polymers with interesting electrochemical properties. Notably, it has been employed in the preparation of poly(ferrocene-Schiff base) polymers, which exhibit enhanced conductivity upon doping with metal salts, making them promising materials for semiconductor applications. []
Q11: What insights have computational studies provided into Ferrocenecarboxaldehyde derivatives?
A11: Computational chemistry techniques, such as density functional theory (DFT) calculations, have provided valuable insights into the structural and electronic properties of Ferrocenecarboxaldehyde and its derivatives. These studies aid in understanding their reactivity, stability, and potential applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



